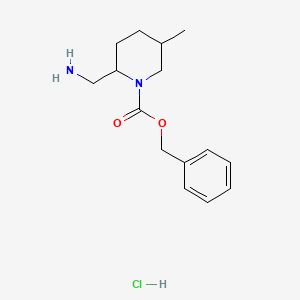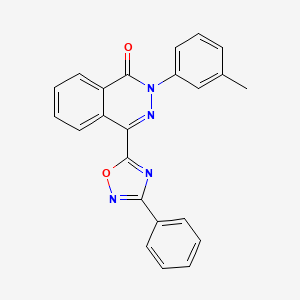
4,6-Dimethyl-2-prop-2-enylthiopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6-Dimethyl-2-prop-2-enylthiopyrimidine” is a chemical compound that has been mentioned in the context of various scientific research . It has been used as a precursor in the preparation of SnS nanoplatelets, which are used as anode material for lithium ion batteries .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, new air and moisture stable di-tert-butyltin complexes derived from 2-mercaptopyridine and 4,6-dimethyl-2-mercaptopyrimidine have been prepared and utilized as single-source molecular precursors for the preparation of orthorhombic SnS nanoplatelets .Molecular Structure Analysis
The molecular structure of related compounds has been established by techniques such as NMR and elemental analysis. The structures were further confirmed by single crystal X-ray diffraction technique .Chemical Reactions Analysis
The chemical reactions involving “this compound” and related compounds have been studied. For instance, thermolysis of di-tert-butyltin complexes in oleylamine produced SnS nanoplatelets .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed using various techniques. For example, the morphologies, elemental compositions, phase purity, and crystal structures of the resulting nanoplatelets were determined by electron microscopy, energy dispersive X-ray spectroscopy, and pXRD .Scientific Research Applications
Intermediate for Biologically Active Compounds Synthesis 4,6-Dimethyl-2-methanesulfonylpyrimidine is recognized as a crucial intermediate in the synthesis of numerous biologically active compounds. This compound was derived from thiourea through a series of chemical reactions, involving methylation with dimethyl carbonate, condensation with acetylacetone, and oxidation by hydrogen peroxide. The compound's structure was elucidated through 1H NMR and GC-MS spectra, indicating its potential in various biological applications (Le, 2014).
Structural and Biological Properties of Novel Triazole Compounds Novel triazole compounds containing a 4,6-dimethyl-pyrimidin-2-ylthio group were synthesized and their structures were confirmed through elemental analysis, IR, and 1H NMR spectra. One of these compounds' single crystal structure was determined, revealing a monoclinic system with specific dimensional parameters. Interestingly, CH…N intermolecular interactions were observed in the crystal lattice, contributing to the stabilization of the crystal structure. These compounds displayed fungicidal and plant growth regulating activities, highlighting their potential in agricultural and pharmaceutical domains (Xu et al., 2010).
Crystallographic Insights and Pharmaceutical Implications The study of pyrimidine derivatives provides crucial insights into their role in biology and medicine. The structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium 5-chloro-2-hydroxybenzoate was analyzed, revealing different tautomeric forms and a complex crystal structure involving hydrogen bonding and molecular interactions. These findings underscore the importance of molecular recognition processes, particularly hydrogen bonding, in the targeted drug action of pharmaceuticals containing pyrimidines, a fundamental component of DNA (Rajam et al., 2017).
Synthesis and Characterization of Pyrimidyl Chalcogen Compounds The synthesis of new 2-pyrimidyl chalcogen compounds, specifically bis(4,6-dimethyl-2-pyrimidyl)diselenide and 4,6-dimethyl-2-(phenylselanyl)pyrimidine, was accomplished. These compounds were characterized using various spectroscopic techniques and their crystal structures were determined through X-ray crystallography. This study broadens the understanding of pyrimidine derivatives and their potential applications in various scientific fields (Bhasin et al., 2013).
Future Directions
properties
IUPAC Name |
4,6-dimethyl-2-prop-2-enylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-4-5-12-9-10-7(2)6-8(3)11-9/h4,6H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUSJJVFZOITJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)


![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)
![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)
![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid](/img/structure/B3007870.png)
